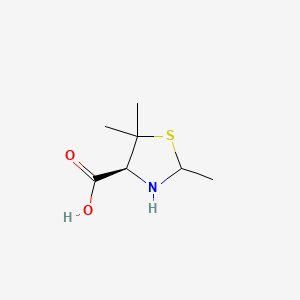
(S)-2,5,5-trimethylthiazolidine-4-carboxylic acid
Vue d'ensemble
Description
(S)-2,5,5-trimethylthiazolidine-4-carboxylic acid , also known as TMCA , is a heterocyclic compound . It belongs to the class of thiazolidine carboxylic acids . The compound’s chemical structure features a thiazolidine ring with a carboxylic acid group attached. TMCA exists in both enantiomeric forms , with the (S)-enantiomer being the focus of our analysis.
Synthesis Analysis
The synthesis of TMCA involves several methods, including chemical synthesis and enzymatic routes . Chemical synthesis typically starts from commercially available starting materials, such as thiazolidine or its derivatives. Enzymatic approaches utilize enzymes like thiazolidine-4-carboxylic acid hydrolase to catalyze the formation of TMCA. Further optimization of synthetic routes is essential for efficient production.
Molecular Structure Analysis
The molecular formula of TMCA is C₆H₁₁NO₂S . Its structure consists of a five-membered thiazolidine ring with a carboxylic acid group attached to one of the carbon atoms. The chirality arises from the asymmetric carbon center, resulting in the (S)-configuration.
Chemical Reactions Analysis
TMCA participates in various chemical reactions, including:
- Hydrolysis : The carboxylic acid group can undergo hydrolysis under acidic or basic conditions.
- Esterification : TMCA can form esters with alcohols.
- Amide Formation : Reaction with amines leads to amide derivatives.
- Ring-Opening Reactions : The thiazolidine ring can open under specific conditions, yielding new compounds.
Physical And Chemical Properties Analysis
- Physical State : TMCA is a white crystalline solid .
- Melting Point : Approximately 120°C .
- Solubility : Soluble in water , alcohol , and acetone .
- Stability : Stable under dry conditions but may degrade in the presence of strong acids or bases .
Applications De Recherche Scientifique
Epimerization Studies
The compound demonstrates unique properties in epimerization studies. Specifically, 2(R,S)-5,5-Trimethylthiazolidine-4-(S)-carboxylic acid undergoes epimerization at the C-2 position in neutral, protic solvents. This property is significant for understanding stereochemistry and molecular transformations (Nagasawa, Goon, & Shirota, 1981).
Study in Detoxication Mechanisms
This compound plays a role in the detoxication mechanism for acetaldehyde. In an experiment, ethanol-derived acetaldehyde, circulating in rats given ethanol and disulfiram or pargyline, was sequestered by condensation with D(-)-penicillamine, forming 2,5,5-trimethylthiazolidine-4-carboxylic acid. This process has implications in understanding the body's response to alcohol consumption and its metabolites (Nagasawa, Goon, & Demaster, 1978).
Pseudopeptide Foldamer Construction
It serves as a building block for the construction of pseudopeptide foldamers. The structure of benzyl (4S,5R)-5-methyl-2-oxo-1,3-oxazolidine-4-carboxylate homo-oligomers synthesized up to the pentamer level was investigated, demonstrating potential in designing robust templates for various applications (Tomasini et al., 2003).
Antibacterial Activity
Derivatives of this compound, specifically 2-arylthiazolidine-4-carboxylic acid derivatives, have been synthesized and screened for antibacterial activities against various bacterial strains. This shows its potential in the development of new antibacterial agents (Song et al., 2009).
Applications in Organic Synthesis
The compound has been used in the synthesis of various organic molecules. For example, its derivatives have been used in the synthesis of D-ribo-phytosphingosine, showcasing its role in complex organic syntheses (Lombardo et al., 2006).
Role in Metabolic Studies
It plays a role in metabolic studies, particularly in the metabolism of ethanol. For instance, in rats treated with ethanol, the compound formed via a reaction between D(-)-penicillamine and acetaldehyde, indicating its relevance in studying ethanol metabolism (Serrano et al., 2007).
Safety And Hazards
- Toxicity : Limited data on TMCA toxicity. Handle with care.
- Irritant : May cause skin or eye irritation.
- Environmental Impact : Dispose of properly; avoid contamination of water sources.
Orientations Futures
- Biological Studies : Investigate TMCA’s role in cellular processes.
- Drug Development : Explore its potential as a therapeutic agent.
- Structural Modifications : Design analogs for improved properties.
Propriétés
IUPAC Name |
(4S)-2,5,5-trimethyl-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S/c1-4-8-5(6(9)10)7(2,3)11-4/h4-5,8H,1-3H3,(H,9,10)/t4?,5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQQSPQRNCBFBSG-AKGZTFGVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1NC(C(S1)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1N[C@H](C(S1)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369356 | |
| Record name | CHEBI:141059 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4S)-2,5,5-trimethyl-1,3-thiazolidine-4-carboxylic acid | |
CAS RN |
212755-85-6 | |
| Record name | CHEBI:141059 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(2-Naphthalenylsulfonylamino)acetic acid [2-(2,5-dimethyl-1-phenyl-3-pyrrolyl)-2-oxoethyl] ester](/img/structure/B1223646.png)
![N-[2-(4-bromocinnamylamino)ethyl]isoquinoline-5-sulfonamide dihydrochloride](/img/structure/B1223650.png)


![2-[5-(3,4-Dimethylphenyl)-4-oxo-3-thieno[2,3-d]pyrimidinyl]acetonitrile](/img/structure/B1223656.png)
![1H-thieno[3,2-d][1,3]oxazine-2,4-dione](/img/structure/B1223657.png)
![[2-[1-(Dimethylamino)ethyl]phenyl]-phenylmethanol](/img/structure/B1223658.png)
![3-[(1-Phenyl-5-tetrazolyl)thio]-2-oxolanone](/img/structure/B1223659.png)
![2-Thiophenecarboxylic acid [2-oxo-2-(2-oxolanylmethylamino)ethyl] ester](/img/structure/B1223661.png)
![3-(4-Methylphenyl)sulfonyl-1-(3-oxolanylmethyl)-2-pyrrolo[3,2-b]quinoxalinamine](/img/structure/B1223662.png)

![4-[2-[[1-(Phenylmethyl)-2-benzimidazolyl]thio]ethyl]morpholine](/img/structure/B1223664.png)
![N-[2,5-diethoxy-4-[[(3-methoxyanilino)-sulfanylidenemethyl]amino]phenyl]-4-methylbenzamide](/img/structure/B1223667.png)